{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone
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Overview
Description
{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring and a dimethoxypropylamino group
Preparation Methods
The synthesis of {5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. This can be achieved through a series of reactions, including halogenation and amination. The dimethoxypropylamino group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxypropylamino group may play a role in binding to these targets, while the chloro-substituted phenyl ring can influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other chloro-substituted phenyl derivatives and methanone analogs. Compared to these compounds, {5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- {5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone
- 5-Chloro-2-(methylamino)benzophenone
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61554-43-6 |
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Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
[5-chloro-2-(2,3-dimethoxypropylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20ClNO3/c1-22-12-15(23-2)11-20-17-9-8-14(19)10-16(17)18(21)13-6-4-3-5-7-13/h3-10,15,20H,11-12H2,1-2H3 |
InChI Key |
JUDVIIRIQPRBOW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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